

A Comparative Review of the Properties of 3,5-Dimethyl-3-heptene

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Compound of Interest

Compound Name: 3,5-Dimethyl-3-heptene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the physicochemical and spectroscopic properties of **3,5-Dimethyl-3-heptene**. Where experimental data for the target molecule is limited, we present predicted values and compare them with experimentally determined properties of isomeric C₉H₁₈ alkenes. This comparative approach allows for an informed estimation of the expected properties and reactivity of **3,5-Dimethyl-3-heptene**.

Physicochemical Properties

The physicochemical properties of alkenes are crucial for predicting their behavior in various chemical and biological systems. While specific experimental data for **3,5-Dimethyl-3-heptene** is sparse, predicted values and data from related isomers offer valuable insights.

Table 1: Comparison of Physicochemical Properties of C₉H₁₈ Alkene Isomers

Property	3,5-Dimethyl-3-heptene	1-Nonene	cis-2-Nonene	trans-2-Nonene	trans-3-Nonene	2-Methyl-1-octene
Molecular Formula	C ₉ H ₁₈ ^{[1][2][3][4]}	C ₉ H ₁₈	C ₉ H ₁₈	C ₉ H ₁₈	C ₉ H ₁₈	C ₉ H ₁₈
Molecular Weight (g/mol)	126.24 ^{[1][2][3][4]}	126.24	126.24	126.24	126.24	126.24
Boiling Point (°C)	139.4 ± 7.0 (Predicted) ^[5]	146-147	150.5	144-145	147.6	142.6-145
Density (g/mL)	0.738 ± 0.06 (Predicted) ^[5]	0.73	0.739	0.739	0.734 at 25°C	0.7-0.74
Specific Gravity	0.73 ^[4]	-	-	-	-	-
Physical State	Liquid, Colorless ^[4]]	Colorless liquid	-	-	-	-

As indicated in Table 1, the predicted boiling point of **3,5-Dimethyl-3-heptene** is in a similar range to its structural isomers. Increased branching in the carbon chain generally leads to a lower boiling point due to a decrease in the surface area available for van der Waals interactions.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and identification of organic molecules. Below is a summary of the available spectroscopic data for **3,5-Dimethyl-3-heptene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, peer-reviewed analysis of the ^1H and ^{13}C NMR spectra for **3,5-Dimethyl-3-heptene** is not readily available in the searched literature, PubChem indicates the existence of a ^1H NMR spectrum.[6] For comparative purposes, the ^{13}C NMR data for the saturated analogue, 3,5-dimethylheptane, can provide an estimation of the chemical shifts for the alkyl portions of the molecule.

Mass Spectrometry (MS)

The mass spectrum of **3,5-Dimethyl-3-heptene** is available through the NIST WebBook.[3] The fragmentation pattern of alkenes in mass spectrometry is characterized by cleavage at bonds allylic to the double bond, leading to the formation of stable carbocations.[7] The most abundant fragments observed for **3,5-Dimethyl-3-heptene** are at m/z 55, 97, and 69.[8]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **3,5-Dimethyl-3-heptene** is available in the NIST/EPA Gas-Phase Infrared Database.[3] The spectrum is expected to show characteristic C-H stretching and bending vibrations for the methyl and methylene groups, as well as a C=C stretching vibration, although the intensity of the latter can be weak for highly substituted alkenes.

Chemical Reactivity

Alkenes are characterized by the presence of a carbon-carbon double bond, which is a region of high electron density, making them susceptible to electrophilic addition reactions.[2]

Reaction with Bromine

A common test for unsaturation in organic compounds is the reaction with bromine (Br_2) or bromine water.[9] Alkenes readily undergo electrophilic addition with bromine, resulting in the decolorization of the reddish-brown bromine solution.[10] This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion (or a solvent molecule like water) to yield a vicinal dihalide or a halohydrin.[11] It is expected that **3,5-Dimethyl-3-heptene** will react with bromine in a similar fashion, confirming its unsaturated nature. In contrast, saturated hydrocarbons like alkanes do not react with bromine under the same conditions.[9]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and property determination of **3,5-Dimethyl-3-heptene** are not available in the reviewed literature. However, general procedures for the analysis of alkenes can be adapted.

General Protocol for NMR Spectroscopic Analysis

A general procedure for obtaining NMR spectra of a liquid sample is as follows:

- **Sample Preparation:** Dissolve a small amount of the analyte (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Important parameters to set include the number of scans, relaxation delay, and spectral width.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
- **Spectral Analysis:** Assign the peaks based on their chemical shifts, coupling constants (for ¹H NMR), and multiplicities. Two-dimensional NMR techniques like COSY and HSQC can be used for more complex structures.^[1]

General Protocol for Gas Chromatography (GC) Analysis

Gas chromatography is a common technique for separating and analyzing volatile compounds like alkenes.

- **Instrumentation:** Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like those with a polydimethylsiloxane stationary phase) and a detector (e.g., a flame ionization detector - FID).
- **Sample Injection:** Inject a small volume of the neat liquid or a dilute solution of the alkene into the heated injection port of the GC.
- **Separation:** The components of the sample are separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas (e.g., helium or nitrogen).

- **Detection and Analysis:** The detector generates a signal as each component elutes from the column. The retention time is used to identify the component, and the peak area can be used for quantification.[12]

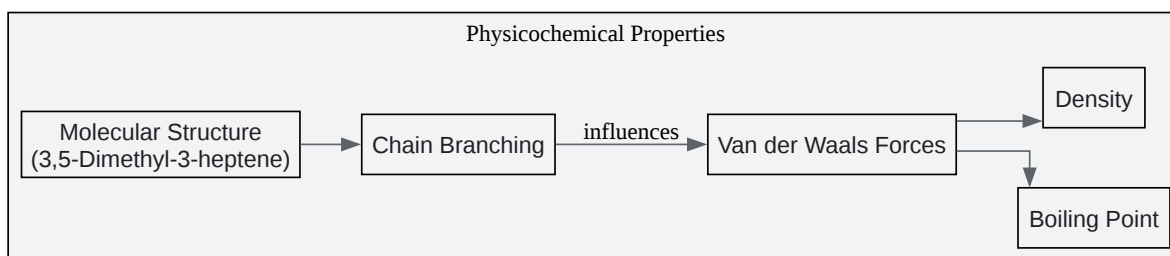
General Protocol for Infrared (IR) Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule.

- **Sample Preparation (Neat Liquid):** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment to subtract any atmospheric interference (e.g., from CO₂ and water vapor).
- **Sample Spectrum:** Place the sample in the spectrometer and acquire the IR spectrum.
- **Spectral Analysis:** Identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule's functional groups.[13]

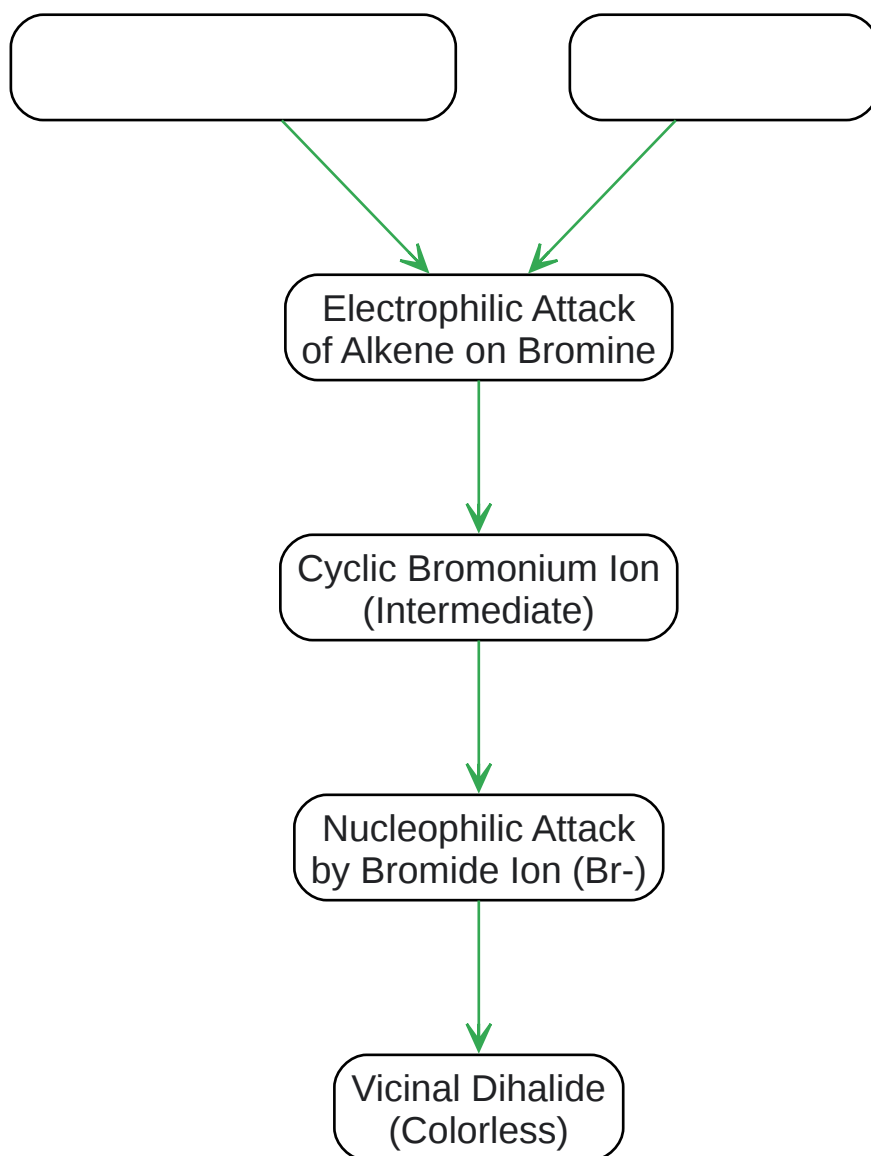
Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of **3,5-Dimethyl-3-heptene**.



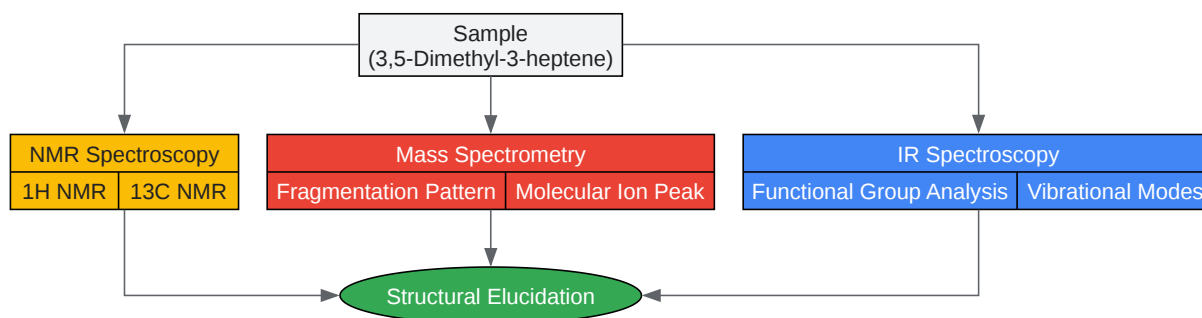
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Caption: Relationship between molecular structure and physical properties.



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Caption: Reaction pathway for the electrophilic addition of bromine to an alkene.



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Caption: Workflow for the spectroscopic analysis of **3,5-Dimethyl-3-heptene**.

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